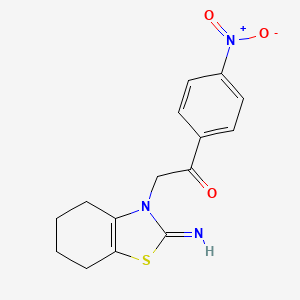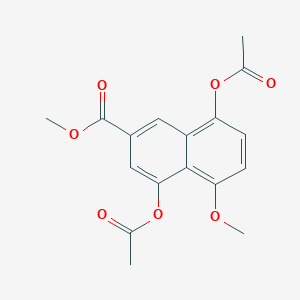
2-Naphthalenecarboxylic acid, 4,8-bis(acetyloxy)-5-methoxy-, methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Naphthalenecarboxylic acid, 4,8-bis(acetyloxy)-5-methoxy-, methyl ester is a complex organic compound with a unique structure that includes naphthalene, carboxylic acid, acetyloxy, methoxy, and methyl ester functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxylic acid, 4,8-bis(acetyloxy)-5-methoxy-, methyl ester typically involves multiple steps, starting from naphthalene derivatives. The process may include:
Acetylation: Introduction of acetyloxy groups through acetylation reactions.
Methoxylation: Addition of methoxy groups using methanol and appropriate catalysts.
Esterification: Formation of the methyl ester by reacting the carboxylic acid group with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale reactions with optimized conditions to maximize yield and purity. This may include:
Continuous flow reactors: To ensure consistent reaction conditions and efficient heat transfer.
Catalysts: Use of specific catalysts to enhance reaction rates and selectivity.
Purification: Techniques such as crystallization, distillation, and chromatography to isolate and purify the final product.
化学反応の分析
Types of Reactions
2-Naphthalenecarboxylic acid, 4,8-bis(acetyloxy)-5-methoxy-, methyl ester can undergo various chemical reactions, including:
Oxidation: Conversion of methoxy groups to hydroxyl groups.
Reduction: Reduction of the ester group to an alcohol.
Substitution: Replacement of acetyloxy groups with other functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing agents: Such as lithium aluminum hydride for reduction reactions.
Substitution reagents: Such as halides or nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted naphthalene derivatives.
科学的研究の応用
2-Naphthalenecarboxylic acid, 4,8-bis(acetyloxy)-5-methoxy-, methyl ester has various scientific research applications, including:
Chemistry: Used as a precursor for synthesizing more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Naphthalenecarboxylic acid, 4,8-bis(acetyloxy)-5-methoxy-, methyl ester involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: Binding to and inhibiting the activity of certain enzymes.
Receptor binding: Interaction with cellular receptors to modulate biological responses.
Signal transduction: Affecting intracellular signaling pathways to alter cellular functions.
類似化合物との比較
Similar Compounds
2,6-Naphthalenedicarboxylic acid, dimethyl ester: A related compound with similar structural features but different functional groups.
Naphthalene-2,6-dicarboxylic acid, dimethyl ester: Another similar compound with distinct chemical properties.
特性
分子式 |
C17H16O7 |
|---|---|
分子量 |
332.3 g/mol |
IUPAC名 |
methyl 4,8-diacetyloxy-5-methoxynaphthalene-2-carboxylate |
InChI |
InChI=1S/C17H16O7/c1-9(18)23-13-5-6-14(21-3)16-12(13)7-11(17(20)22-4)8-15(16)24-10(2)19/h5-8H,1-4H3 |
InChIキー |
LIYJOMHFHMIZIG-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OC1=C2C=C(C=C(C2=C(C=C1)OC)OC(=O)C)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


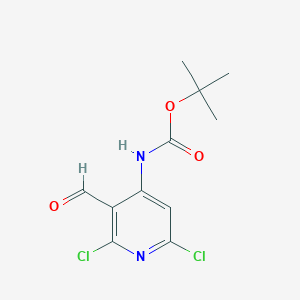
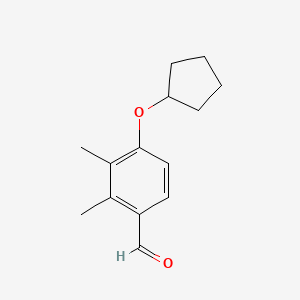
![6-(isopropylthio)-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl](/img/structure/B13932767.png)
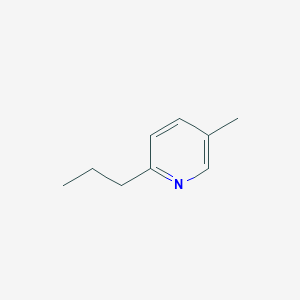
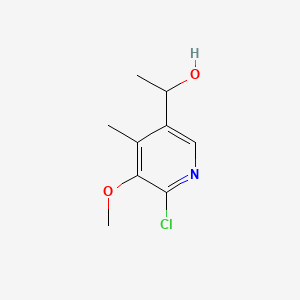
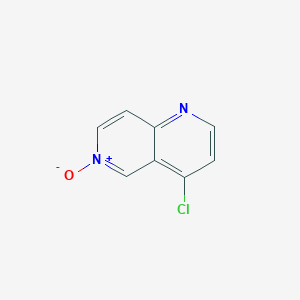
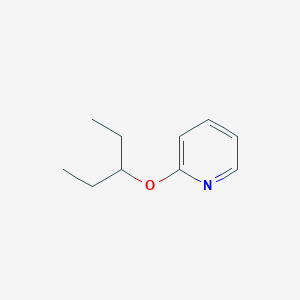
![4-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-ethoxybenzoic acid](/img/structure/B13932783.png)
![7-Cyclopentyl-2-(methylthio)-5,7-dihydro-6H-pyrrolo[2,3-D]pyrimidin-6-one](/img/structure/B13932793.png)
![Benzyl 6-fluoro-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B13932800.png)
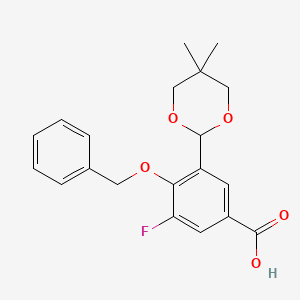
![1,1-Diphenylhexahydro-3H-[1,3]oxazolo[3,4-a]pyrazin-3-one--hydrogen chloride (1/1)](/img/structure/B13932817.png)
![N,N-dimethyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanamine](/img/structure/B13932822.png)
